molecular formula C7H5ClFNO2 B1529459 2-Amino-3-chloro-6-fluorobenzoic acid CAS No. 946117-78-8

2-Amino-3-chloro-6-fluorobenzoic acid

Cat. No.: B1529459
CAS No.: 946117-78-8
M. Wt: 189.57 g/mol
InChI Key: CLUFTONIJPBELH-UHFFFAOYSA-N
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Description

2-Amino-3-chloro-6-fluorobenzoic acid is an organic compound with the molecular formula C7H5ClFNO2. It is a derivative of benzoic acid, where the benzene ring is substituted with amino, chloro, and fluoro groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-chloro-6-fluorobenzoic acid typically involves the halogenation and amination of benzoic acid derivatives. One common method includes the nitration of 2-chloro-4-fluorobenzoic acid followed by reduction to introduce the amino group . The reaction conditions often involve the use of sulfuric acid and nitric acid for nitration, followed by catalytic hydrogenation for reduction.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors such as 2-chloro-4-fluorobenzoic acid. The process includes nitration, reduction, and purification steps to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-chloro-6-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-3-chloro-6-fluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-chloro-6-fluorobenzoic acid depends on its application. In pharmaceuticals, it may act by interacting with specific molecular targets such as enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways and targets can vary based on the specific drug or application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-chloro-6-fluorobenzoic acid is unique due to the presence of both chloro and fluoro substituents on the benzene ring, which can significantly influence its chemical reactivity and biological activity. This combination of substituents is not commonly found in other similar compounds, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

2-amino-3-chloro-6-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUFTONIJPBELH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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